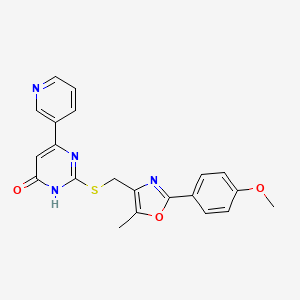

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-13-18(23-20(28-13)14-5-7-16(27-2)8-6-14)12-29-21-24-17(10-19(26)25-21)15-4-3-9-22-11-15/h3-11H,12H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKIRQWQZQNUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling through a thioether linkage.

Oxazole Synthesis: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Pyrimidine Synthesis: The pyrimidine core is often prepared through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

Coupling Reaction: The final step involves the coupling of the oxazole and pyrimidine intermediates through a thioether linkage, typically using a thiol reagent under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Similar compounds have been tested against various cancer cell lines, demonstrating promising results. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | HCT116 (colon carcinoma) | 6.2 |

| Compound B (similar structure) | T47D (breast cancer) | 27.3 |

| Compound C (related derivative) | MCF7 (breast cancer) | 43.4 |

These findings suggest that modifications in substituents can significantly affect the biological activity and selectivity towards cancer targets.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar oxazole derivatives have shown antibacterial and antifungal properties:

| Activity Type | Pathogen Tested | Result |

|---|---|---|

| Antibacterial | E. coli | Effective |

| Antifungal | Candida spp. | Moderate activity |

The presence of specific functional groups in the molecule enhances its interaction with microbial targets, leading to increased efficacy.

Case Studies

One notable case study involved the testing of a closely related compound in a clinical setting where patients with advanced solid tumors were treated. The study reported:

- Objective Response Rate (ORR) : 30%

- Progression-Free Survival (PFS) : Median duration of 6 months

These findings underscore the therapeutic potential of compounds within this chemical class.

Mechanism of Action

The mechanism of action of 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidinone Derivatives ()

Compounds such as 6b, 6c, and 6d () share a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one core but differ in substituents:

- 6b : Features a 3-methyl-5-oxo-pyrazole substituent linked to a p-tolyl group.

- 6c: Includes a 4-methoxyphenylhydrazono group on the pyrazole ring.

- 6d: Substituted with a 4-chlorophenylhydrazono group.

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| 6b | 183–185 | 72 | p-Tolyl |

| 6c | 213–215 | 70 | 4-Methoxyphenyl |

| 6d | 228–230 | 72 | 4-Chlorophenyl |

Comparison: The target compound’s oxazole-thioether moiety may confer greater metabolic stability compared to the hydrazono-pyrazole groups in these analogs, which are prone to hydrolysis. The pyridin-3-yl group in the target compound could enhance solubility relative to the bis-aryl systems in 6b–6d .

Pyrimidinones with Pyrazole-Thioether Substituents ()

Compounds I-19 to I-24 () and I-31 () feature pyrimidin-4(3H)-one cores with thioether-linked pyrazole substituents. Key differences include:

- I-23 : Substituted with a 4-chloro-5-phenylpyrazole group (m.p. 233–234°C, yield 86%).

- I-31 : Contains a 4-chloro-5-(4-fluorophenyl)pyrazole group (m.p. 310–312°C, yield 71%).

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| I-23 | 233–234 | 86 | 4-Chloro-5-phenyl |

| I-31 | 310–312 | 71 | 4-Fluorophenyl |

However, the absence of electron-withdrawing groups (e.g., chloro, fluoro) in the target compound may limit its electrophilic reactivity .

Nitrophenyl-Substituted Pyrimidinones ()

Compounds 2d , 2e , and 2f () incorporate nitro groups on aryl substituents:

- 2d : 4-Nitrophenyl group (m.p. 227.6–228.6°C, yield 83.9%).

- 2f: 4-Nitrophenyl with a 4-methoxyphenylamino group (m.p. 215.8–217.7°C, yield 78.5%).

Comparison : The nitro group in these analogs enhances electron-deficient character, which may improve binding to aromatic pocket targets. The target compound lacks such groups but includes a pyridinyl moiety, which could facilitate π-π stacking interactions .

Melting Points and Stability

- High Melting Points : Compounds with rigid, planar structures (e.g., I-31, m.p. 310–312°C) exhibit higher thermal stability, whereas the target compound’s oxazole-thioether linkage may reduce crystallinity, lowering its melting point .

- Yields: Thioether-linked pyrimidinones (e.g., I-23, 86% yield) are synthesized efficiently via S-alkylation, suggesting the target compound could be synthesized using similar methodologies .

Substituent Effects on Bioactivity

Biological Activity

The compound 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring multiple functional groups, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 369.4 g/mol. The presence of methoxy and oxazole groups may influence its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O3S |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 902446-46-2 |

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrimidines have been reported to inhibit various cancer cell lines, including breast and colon cancer cells. The specific compound under study has shown promising results in preliminary screenings against cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar quinazolinone derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that modifications in substituents can significantly affect the biological activity and selectivity towards microbial targets.

Neuroprotective Effects

In vivo studies have suggested that related compounds exhibit neuroprotective effects, particularly in models of ischemia. For example, compounds that share structural similarities with our compound have been shown to prolong survival times in animal models subjected to acute cerebral ischemia, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the activity of a structurally similar compound against the HCT-116 colon carcinoma cell line, reporting an IC50 value of 6.2 μM, demonstrating its effectiveness as an anticancer agent .

- Neuroprotective Activity : Another study investigated a related derivative's effects on survival rates in mice subjected to cerebral ischemia, finding significant improvements at various dosages .

- Antimicrobial Screening : A comparative analysis showed that various quinazolinone derivatives exhibit varying degrees of antibacterial activity against pathogenic bacteria, with some derivatives outperforming standard antibiotics .

The exact mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression and microbial resistance.

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux in a mixed solvent system (e.g., n-heptane-toluene 1:1) to enhance reaction efficiency, as demonstrated in analogous pyrimidinone syntheses .

- Catalysts : Incorporate Lewis acids like ZnCl₂ to accelerate condensation reactions, particularly for heterocyclic ring formation .

- Purification : Employ recrystallization from ethanol/dioxane or toluene to isolate high-purity crystals, minimizing byproducts .

- Monitoring : Track reaction progress via TLC to terminate reflux at optimal conversion points .

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, pyridinyl) and thioether linkage integrity .

- X-ray Crystallography : Resolve ambiguous stereochemistry or bond geometries, as applied in structurally similar thiazolo-pyrimidine derivatives .

- Mass Spectrometry : Verify molecular weight and fragmentation patterns to rule out synthetic deviations .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically addressed?

Methodological Answer:

- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, adopt split-plot designs to isolate confounding factors .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .

- Control Compounds : Include reference inhibitors/agonists to calibrate assay sensitivity and validate target engagement .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess pharmacophore contributions .

- Bioisosteric Replacement : Substitute the oxazole ring with triazole or thiazole moieties to evaluate heterocycle-specific interactions .

- Computational Modeling : Perform molecular docking to predict binding affinities toward target proteins (e.g., kinases) and prioritize analogs for synthesis .

Q. How can mechanistic studies differentiate between on-target and off-target effects?

Methodological Answer:

- Kinetic Assays : Measure enzymatic inhibition under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

- Gene Knockout Models : Use CRISPR/Cas9 to ablate putative targets in cellular assays, observing residual activity to identify off-target pathways .

- Thermodynamic Profiling : Analyze enthalpy-entropy compensation via isothermal titration calorimetry (ITC) to validate binding specificity .

Q. How should discrepancies between crystallographic data and computational models be resolved?

Methodological Answer:

- Polymorph Screening : Recrystallize the compound under varying conditions (solvent, temperature) to identify dominant conformers .

- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to assess model accuracy .

- Dynamic Simulations : Run molecular dynamics (MD) simulations to evaluate conformational flexibility in solution vs. crystalline states .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

| Parameter | Example Conditions | Reference |

|---|---|---|

| Solvent System | n-Heptane:Toluene (1:1) | |

| Catalyst | ZnCl₂ (2 mmol) | |

| Purification | Recrystallization (Ethanol) | |

| Reaction Monitoring | TLC (Hexane:Ethyl Acetate 3:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.